4-Hydroxycinnamic acid (l-phenylalanine methyl ester) amide is a compound that belongs to the class of hydroxycinnamic acid amides, which are derived from hydroxycinnamic acids and biogenic amines. This compound is notable for its potential applications in various scientific fields, particularly in plant biology and medicinal chemistry. The molecular formula of this compound is C19H19NO4, with a molecular weight of 325.36 g/mol .
The synthesis of 4-hydroxycinnamic acid (l-phenylalanine methyl ester) amide typically involves the following steps:
The reaction mechanism involves the nucleophilic attack of the amino group of l-phenylalanine methyl ester on the carbonyl carbon of 4-hydroxycinnamic acid, resulting in the formation of an amide bond. This step may require activation of the carboxylic acid group to enhance its electrophilicity.
4-Hydroxycinnamic acid (l-phenylalanine methyl ester) amide can undergo various chemical reactions, including:
The stability of the compound under different pH levels and temperatures influences its reactivity. Understanding these reactions is crucial for potential applications in drug development.
The mechanism by which 4-hydroxycinnamic acid (l-phenylalanine methyl ester) amide exerts its biological effects involves several pathways:
Research indicates that concentrations around 60 μM are effective for certain biological activities, highlighting its potential therapeutic window .
Relevant analyses demonstrate that structural modifications can significantly influence both physical and chemical properties, impacting solubility and reactivity profiles .
The applications of 4-hydroxycinnamic acid (l-phenylalanine methyl ester) amide span several fields:
4-Hydroxycinnamic acid (L-phenylalanine methyl ester) amide modulates cholesterol metabolism through selective inhibition of Acyl-CoA:cholesterol acyltransferase (ACAT) isoforms ACAT-1 and ACAT-2. These enzymes esterify free cholesterol for storage as cytoplasmic lipid droplets or incorporation into lipoproteins. The compound’s hydroxycinnamic acid moiety competitively binds to the active site of ACAT-1, disrupting cholesterol recognition domains. Molecular docking studies reveal a binding affinity (Ki = 8.2 ± 0.7 µM) driven by hydrogen bonding between the phenolic hydroxyl group and catalytic residues (His460 and Ser580) of ACAT-1 [2] [5].
In contrast, the amide linkage and phenylalanine methyl ester group confer isoform specificity. ACAT-2 inhibition occurs at higher concentrations (IC50 = 48.3 µM vs. ACAT-1 IC50 = 15.6 µM), attributed to steric constraints in the ACAT-2 substrate tunnel. This differential inhibition reduces cholesteryl ester accumulation in macrophages by 67% (p < 0.01) and decreases apolipoprotein B secretion in hepatocytes by 41% (p < 0.05), thereby simultaneously suppressing foam cell formation and atherogenic lipoprotein assembly [5].
Table 1: ACAT Isoform Inhibition by 4-Hydroxycinnamic Acid (L-Phenylalanine Methyl Ester) Amide
| Parameter | ACAT-1 | ACAT-2 |
|---|---|---|
| IC50 (µM) | 15.6 ± 1.2 | 48.3 ± 3.5 |
| Inhibition Type | Competitive | Mixed |
| Cholesteryl Ester Reduction | 67% | 29% |
| Key Binding Residues | His460, Ser580 | Leu403, Gly522 |
The compound inhibits copper-mediated LDL oxidation via dual pathways: electron donation and metal chelation. Its phenolic hydroxyl group donates hydrogen atoms to lipid peroxyl radicals (LOO•), interrupting chain propagation during lipid peroxidation. Kinetic studies show a second-order rate constant of 1.8 × 10⁴ M⁻¹s⁻¹ for radical quenching, comparable to reference antioxidants like Trolox [5].
Simultaneously, the ortho-hydroxy configuration enables copper chelation at the oxidation site of LDL particles. Spectrophotometric titration confirms a 1:1 binding stoichiometry with Cu²⁺ (log Kassoc = 5.2), forming redox-inactive complexes. This prevents catalytic generation of initiating radicals (e.g., lipid alkoxyl radicals). In human LDL incubated with 10 µM compound, lag phase extension to 148 ± 9 minutes (vs. control 52 ± 6 minutes, p < 0.001) and reduced thiobarbituric acid reactive substances (TBARS) by 74% validate synergistic protection [5] [8].
Table 2: Antioxidant Parameters in LDL Oxidation
| Mechanism | Parameter | Value |
|---|---|---|
| Radical Scavenging | Rate Constant (M⁻¹s⁻¹) | 1.8 × 10⁴ |
| Metal Chelation | Cu²⁺ Association Constant | log K = 5.2 |
| LDL Protection | Lag Phase Extension | 148 ± 9 min (vs. 52 ± 6 min) |
| Oxidation Markers | TBARS Reduction | 74% (p < 0.001) |
The amide enhances endogenous antioxidant systems through direct ROS neutralization and enzyme modulation. In cell models, it reduces superoxide (O₂•⁻) by 63% and hydrogen peroxide (H₂O₂) by 51% at physiological concentrations (5–20 µM). Structure-activity analyses reveal that methoxy and phenolic hydroxyl groups govern ROS affinity: the para-hydroxyl donates electrons to peroxyl radicals, while the amide carbonyl stabilizes radical intermediates through resonance [4] [7].
Transcriptomic profiling shows upregulation of phase II detoxifying enzymes. The compound activates the Nrf2-Keap1 pathway, increasing NAD(P)H:quinone oxidoreductase 1 (NQO1) activity by 2.7-fold and glutathione S-transferase (GST) by 1.9-fold. This occurs via electrophilic modification of Keap1 cysteine residues (Cys151 and Cys273), triggering Nrf2 nuclear translocation. Consequently, cellular glutathione (GSH) pools expand by 45%, fortifying redox buffering capacity against hydroxyl radicals and peroxynitrite (ONOO⁻) [4] [7].
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8